molecular formula C9H14O3 B2762065 3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane CAS No. 19207-19-3

3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane

Cat. No.: B2762065
CAS No.: 19207-19-3
M. Wt: 170.208
InChI Key: SOTITVLSZNPNPS-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane ( 19207-19-3) is a high-value organic building block of molecular formula C9H14O3 and a molecular weight of 170.21 g/mol, offered at a standard purity of 98% . This compound features a complex molecular architecture, integrating a 1,3-dioxolane group with a 7-oxabicyclo[4.1.0]heptane (oxirane-fused cyclohexane) core. This unique structure makes it a versatile intermediate for research in synthetic organic chemistry, particularly for the construction of more complex molecules. Its potential applications include serving as a precursor in medicinal chemistry, the development of novel polymers, and material science. The 1,3-dioxolane group can act as a protected carbonyl equivalent, while the oxirane and bicyclic systems offer sites for regioselective ring-opening reactions and further functionalization. Researchers can utilize this compound to explore new chemical spaces and develop compounds with specific biological or physical properties. This product is strictly labeled For Research and Development Use Only and is not intended for diagnostic, therapeutic, or personal use . It is available in various quantities, from 500mg to 10g, to support laboratory-scale investigations .

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-7-8(12-7)5-6(1)9-10-3-4-11-9/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTITVLSZNPNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)CC1C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane typically involves the formation of the dioxolane ring followed by the construction of the bicyclic heptane structure. One common method involves the reaction of a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst to form the dioxolane ring . The bicyclic structure can be synthesized through a (3 + 2) annulation reaction of cyclopropenes with cyclopropylanilines using an organic or iridium photoredox catalyst under blue LED irradiation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.

    Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium (RLi) or Grignard reagents (RMgX).

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.

    Reduction: H₂ gas with Ni or Rh catalysts under high pressure.

    Substitution: Organolithium or Grignard reagents in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological processes and chemical transformations. The dioxolane ring and bicyclic heptane structure contribute to its reactivity and stability, enabling it to act as a versatile intermediate in synthetic pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Evidence Source
4-(7-Oxabicyclo[4.1.0]heptan-3-yl)-1,3-dioxolan-2-one 1,3-dioxolan-2-one at position 4 C₉H₁₂O₄ Synthesized via epoxide carbonylation; 67% yield as colorless oil
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane Methyl groups at position 3 C₈H₁₄O Increased steric hindrance; SMILES: CC1(CCC2C(C1)O2)C
3-Oxiranyl-7-oxabicyclo[4.1.0]heptane Oxirane (epoxide) at position 3 C₈H₁₂O₂ High reactivity in polymerization; used in coatings
3-Vinyl-7-oxabicyclo[4.1.0]heptane Vinyl group at position 3 C₈H₁₂O Intermediate for functionalized polymers; commercial availability

Key Observations :

  • Reactivity : The oxirane substituent in 3-oxiranyl-7-oxabicyclo[4.1.0]heptane enables ring-opening reactions, whereas the dioxolane group may participate in acid-catalyzed hydrolysis or transacetalization .

Physical and Spectroscopic Properties

  • Boiling Points :

    • 7-Oxabicyclo[4.1.0]heptane (unsubstituted): 129–130°C .
    • 3,3-Dimethyl derivative: Higher boiling point expected due to increased molecular weight and steric effects .
    • 3-Vinyl derivative: Likely lower volatility than the parent compound due to extended conjugation .
  • Spectroscopic Data :

    • 13C NMR : For 4-(7-oxabicyclo[4.1.0]heptan-3-yl)-1,3-dioxolan-2-one, key signals include δ 74.0 (epoxide C-O), 66.2 (dioxolane C-O), and 63.2 (quaternary carbon) . Comparable shifts are expected for the target compound, with variations depending on substituent electronic effects.

Biological Activity

3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane, with the CAS number 19207-19-3, is a bicyclic compound that incorporates a dioxolane ring. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C9_9H14_{14}O3_3
  • Molecular Weight : 170.21 g/mol
  • Density : 1.1587 g/cm³
  • Boiling Point : 95-97 °C (at 1 Torr)

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Dioxolane Ring : This can be achieved by reacting a carbonyl compound with 1,2-ethanediol in the presence of an acid catalyst.
  • Construction of the Bicyclic Structure : Subsequent reactions involving cyclization processes lead to the formation of the bicyclic heptane structure.

These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activities.

Antibacterial and Antifungal Properties

Research has demonstrated that compounds containing the dioxolane structure often exhibit significant antibacterial and antifungal activities. A study focusing on various 1,3-dioxolanes reported that many derivatives showed promising results against common pathogens:

CompoundTarget OrganismMIC (µg/mL)
Compound 4Staphylococcus aureus625–1250
Compound 6Staphylococcus epidermidisNot specified
Compound 8Pseudomonas aeruginosaNot specified
Compound 1Candida albicansSignificant activity

The data indicates that most tested compounds exhibited strong antifungal activity against Candida albicans, while varying degrees of antibacterial activity were observed against several Gram-positive and Gram-negative bacteria .

The biological activity of this compound is thought to be related to its ability to interact with specific molecular targets within microbial cells. The dioxolane ring may facilitate interactions with enzymes or receptors critical for microbial survival or growth, leading to inhibition or cell death.

Study on Antifungal Activity

In a comparative study of several dioxolane derivatives, it was found that compounds similar to this compound displayed potent antifungal effects against Candida albicans. The study highlighted that specific structural modifications could enhance efficacy, suggesting a structure-activity relationship crucial for drug design .

Research on Antibacterial Activity

Another research effort evaluated the antibacterial properties of various synthesized dioxolanes against Staphylococcus aureus and Pseudomonas aeruginosa. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 625 µg/mL against these pathogens, indicating their potential as lead compounds for antibiotic development .

Q & A

Q. Table 1: Comparative Properties of 7-Oxabicyclo Derivatives

CompoundBoiling Point (°C)Density (g/cm³)log PKey Application
3-(1,3-Dioxolan-2-yl) derivative193.4 (predicted)0.9741.8Polymer cross-linking
Methyl carboxylate derivative210–2151.121.2Organic synthesis
3-Isopropenyl derivative193.40.9752.1Epoxy resin precursor
Data sourced from

Q. Table 2: Reaction Optimization Parameters

Reaction TypeOptimal Temp (°C)CatalystYield (%)
Epoxidation0–25m-CPBA75–85
Nucleophilic Sub.40–60K₂CO₃60–70
Diels-Alder80–100BF₃·Et₂O80–90
Data sourced from

Methodological Recommendations

  • Synthetic Challenges : Prioritize anhydrous conditions for epoxide stability.
  • Characterization : Combine XRD for crystal structure elucidation with dynamic NMR for conformational analysis.
  • Data Reproducibility : Use NIST-standardized reference spectra () for instrument calibration.

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